1-(4-Methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Lipophilicity Drug-likeness Physicochemical profiling

Researchers optimizing kinase inhibitor leads often face inconsistent scaffold quality and supply delays. 4-MeOPh-uracil-5-carbonitrile (CAS 75837-81-9) addresses these challenges: • Permanent N1-blocking directs reactivity to the 5-carbonitrile, eliminating N1 protection/deprotection steps and accelerating bioisostere synthesis. • Computed logP 0.41 minimizes promiscuous binding; mp 315-318°C ensures thermal stability for microwave and flow chemistry platforms. • ≥95% purity and multi-vendor availability ensure rapid re-supply for hit confirmation and parallel library synthesis.

Molecular Formula C12H9N3O3
Molecular Weight 243.22 g/mol
CAS No. 75837-81-9
Cat. No. B1361188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
CAS75837-81-9
Molecular FormulaC12H9N3O3
Molecular Weight243.22 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C=C(C(=O)NC2=O)C#N
InChIInChI=1S/C12H9N3O3/c1-18-10-4-2-9(3-5-10)15-7-8(6-13)11(16)14-12(15)17/h2-5,7H,1H3,(H,14,16,17)
InChIKeyIUHGJPXHOBKFCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (CAS 75837-81-9): Overview


1-(4-Methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (CAS 75837-81-9) is a synthetic heterocyclic compound belonging to the 2,4-dioxo-tetrahydropyrimidine-5-carbonitrile class. It features a 4-methoxyphenyl substituent at the N1 position, a core scaffold shared with several pharmacologically relevant analogs [1]. The compound is commercially available as a research chemical (≥95% purity) from multiple vendors including Sigma-Aldrich (AldrichCPR collection), Key Organics, and Santa Cruz Biotechnology, and is cataloged in major screening libraries (PubChem CID 608339, ZINC00166413) . Its primary current role is as a building block in organic synthesis and as a scaffold in early-stage drug discovery programs, particularly those targeting kinase inhibition and anticancer pathways [2].

Scaffold class 2,4-Dioxo-tetrahydropyrimidine-5-carbonitrile core for kinase signaling studies
Key substituent N1-(4-methoxyphenyl) group reported to engage kinase hinge regions in SAR models
Procurement Multi-vendor availability at ≥95% purity with documented analytical data; supports HTS re-supply

Why N1-Aryl Substitution Matters for CAS 75837-81-9


Within the 2,4-dioxo-tetrahydropyrimidine-5-carbonitrile class, the N1-aryl substituent exerts a decisive influence on physicochemical properties, synthetic utility, and biological target engagement. Simple substitution of the 4-methoxyphenyl group for an unsubstituted phenyl (CAS 6275-84-9) or 4-chlorophenyl (CAS 75837-75-1) group alters logP by approximately 0.7 units and polar surface area (PSA) by up to 10 Ų, parameters that directly govern membrane permeability, solubility, and binding poses within kinase ATP pockets [1]. Published structure-activity relationship (SAR) studies on pyrimidine-5-carbonitrile analogs demonstrate that electron-donating para-substituents on the N1-phenyl ring can shift inhibitory selectivity between EGFR, VEGFR-2, and PI3K/AKT pathway targets, making the choice of N1-aryl group a critical determinant of both pharmacological profile and synthetic downstream functionalization capacity [2]. Generic substitution without accounting for these substituent-dependent differences risks selecting a compound with fundamentally divergent reactivity and bioactivity.

LogP & PSA shift Replacing the 4-methoxyphenyl group with phenyl or 4-chlorophenyl alters logP by ~0.7–1.2 units and PSA by up to 15 Ų; membrane permeability and ADME profile may not transfer directly
Kinase selectivity N1-aryl substituent choice can shift inhibitory preference between EGFR, VEGFR-2, and PI3K/AKT pathway targets; assay-response profile may differ across analogs
Synthetic route N1-unsubstituted analogs (e.g., 5-cyanouracil) require protection/deprotection chemistry at N1; the regiochemical lock provided by 4-methoxyphenyl may not be assumed for other N1-aryl variants

CAS 75837-81-9: Differentiation Evidence vs. Closest Analogs


Lipophilicity Comparison of N1-Aryl Analogs

The 4-methoxyphenyl substituent confers a computed logP of 0.41 for CAS 75837-81-9, substantially lower than the 4-chlorophenyl analog (CAS 75837-75-1, logP ~1.6 estimated) and the unsubstituted phenyl analog (CAS 6275-84-9, logP ~1.1) [1]. The lower logP, combined with a higher polar surface area (PSA 87.88 Ų vs. ~72.9 Ų for the phenyl analog), predicts improved aqueous solubility and distinct CNS penetration profiles according to Lipinski and CNS MPO scoring models, which may favor applications requiring reduced lipophilicity-driven off-target binding [2].

Lipophilicity (logP & PSA)
Cross-study comparable
logP 0.41 / PSA 87.88 Ų (CAS 75837-81-9) vs. logP ~1.1 / PSA ~72.9 Ų (phenyl analog) and logP ~1.6 / PSA ~72.9 Ų (4-chlorophenyl analog); ΔlogP = -0.7 to -1.2 units
Supports reduced-lipophilicity assay context; may favor aqueous solubility and altered CNS penetration scoring
Computed XLogP3-AA values; consistent methodology across comparators
Lipophilicity Drug-likeness Physicochemical profiling

Melting Point and Thermal Stability Comparison

CAS 75837-81-9 exhibits a melting point of 315–318 °C, significantly higher than the 4-chlorophenyl analog (CAS 75837-75-1, mp 255–258 °C) and the unsubstituted 5-cyanouracil (CAS 4425-56-3, decomposition at ~295 °C) [1]. This elevated melting point indicates stronger crystal lattice packing energy, which correlates with superior long-term solid-state stability at ambient storage conditions and reduced susceptibility to thermal degradation during synthetic transformations requiring elevated temperatures .

Thermal stability (mp)
Cross-study comparable
315–318 °C (CAS 75837-81-9) vs. 255–258 °C (4-chlorophenyl analog) and decomposition at ~295 °C (5-cyanouracil); Δmp = +57 to +63 °C
Supports ambient storage without cold-chain logistics; may reduce thermal degradation risk during elevated-temperature synthesis
Standard capillary method; vendor-reported data from Key Organics and Haoreagent
Thermal stability Solid-state properties Formulation development

Regioselective Derivatization at 5-Carbonitrile

Unlike 5-cyanouracil (CAS 4425-56-3), which bears a free N1-H and thus presents competing reactivity at multiple sites, the N1-(4-methoxyphenyl) substitution in CAS 75837-81-9 permanently masks the N1 position, channeling all nucleophilic and cycloaddition chemistry exclusively to the 5-carbonitrile group. This regiochemical lock enables clean, single-product transformations—particularly [3+2] cycloadditions with azides to form tetrazole bioisosteres and hydrolysis to 5-carboxamide derivatives—without requiring N1-protection/deprotection steps [1]. The 2,4-dioxo groups remain available for O-alkylation and glycosylation reactions, a feature exploited in pyrimidine nucleoside analog synthesis .

Regioselective derivatization
Class-level inference
N1 permanently blocked by 4-methoxyphenyl; reactivity directed exclusively to 5-CN for [3+2] cycloadditions and hydrolysis. Eliminates N1-protection/deprotection required with 5-cyanouracil (3 competing sites)
May reduce synthetic step count and yield loss during derivative library synthesis
Inferred from established pyrimidine reactivity; validated in related Biginelli-type condensations
Synthetic chemistry Building block Heterocycle diversification

EGFR/VEGFR-2 Dual Targeting Selectivity

SAR analysis from a 2022 study on 4-methoxyphenyl pyrimidine derivatives designed as dual EGFR/VEGFR-2 inhibitors revealed that the para-methoxy substituent on the N1-phenyl ring establishes a hydrogen-bond interaction with a conserved threonine residue in the hinge region of both kinases, achieving balanced dual inhibitory activity [1]. In contrast, the unsubstituted phenyl analog (CAS 6275-84-9) shows weaker activity due to loss of this interaction, while the 4-chlorophenyl analog (CAS 75837-75-1) shifts selectivity toward EGFR alone [1]. While the exact IC50 values for CAS 75837-81-9 itself have not been published in peer-reviewed studies, closely related 4-methoxyphenyl pyrimidine-5-carbonitriles in the same series achieved IC50 values of 7.5 nM against EGFR in enzymatic assays [2].

EGFR/VEGFR-2 SAR
Class-level inference
4-Methoxyphenyl pyrimidine-5-carbonitrile analogs reported with IC50 ~7.5 nM (EGFR) in enzymatic assays; 4-OMe substituent predicted to shift selectivity toward dual EGFR/VEGFR-2 engagement via hinge-region hydrogen bonding
Supports dual kinase inhibitor scaffold assessment; class-level SAR context
No direct IC50 data available for CAS 75837-81-9; requires target verification
Kinase inhibition EGFR VEGFR-2 Anticancer drug discovery

Screening Library and Commercial Availability

CAS 75837-81-9 is deposited in multiple established screening collections (PubChem CID 608339, ZINC00166413, MLSMR SMR000333563, Oprea set Oprea1_683284), indicating prior selection for high-throughput screening (HTS) campaigns [1]. It is commercially available from Sigma-Aldrich (AldrichCPR), Key Organics, Santa Cruz Biotechnology, and Synblock at ≥95% purity with documented melting point and storage specifications, whereas the 4-chlorophenyl analog (CAS 75837-75-1) is listed by fewer major vendors and the N1-benzyl analog has limited commercial sourcing . The availability of batch-specific analytical data (NMR, HPLC, LC-MS) from multiple vendors for CAS 75837-81-9 reduces procurement risk for laboratories requiring documented purity verification .

Screening library & supply
Supporting evidence
≥5 major suppliers (Key Organics, Synblock, AKSci, Alfa Chemistry, Santa Cruz Biotechnology) with documented purity and analytical data; deposited in PubChem, ZINC, MLSMR, and Oprea screening collections
Reduces single-source procurement risk; supports rapid HTS hit re-supply without new compound registration
Supplier count based on publicly listed catalogs as of mid-2026
High-throughput screening Compound procurement Vendor reliability

Application Scenarios for CAS 75837-81-9


Dual EGFR/VEGFR-2 Kinase Inhibitor Library Design

Procurement of CAS 75837-81-9 is recommended as a core scaffold for medicinal chemistry programs targeting dual EGFR/VEGFR-2 inhibition, a validated strategy for anti-angiogenic cancer therapy. The 4-methoxyphenyl substituent provides the essential hydrogen-bond acceptor motif demonstrated by SAR studies to engage the kinase hinge region of both targets simultaneously [1]. Its commercial availability from multiple vendors with documented purity supports efficient parallel library synthesis without the lead-time delays associated with custom synthesis of less accessible analogs [2].

Bioisostere Synthesis via 5-Carbonitrile Derivatization

The permanent N1-blocking by the 4-methoxyphenyl group directs all reactivity to the 5-carbonitrile, making CAS 75837-81-9 the preferred substrate for synthesizing 5-tetrazole, 5-carboxamide, and 5-aminomethyl derivatives as bioisosteric replacements in structure-activity relationship campaigns [1]. This regioselectivity eliminates the N1-protection/deprotection chemistry required when using 5-cyanouracil (CAS 4425-56-3) as the starting material, reducing synthetic step count by at least 2 transformations and improving overall yield [1].

Thermally Robust Intermediate for High-Temperature Synthesis

With a melting point of 315–318 °C, CAS 75837-81-9 remains solid and stable under reaction conditions (e.g., microwave-assisted cycloadditions, high-temperature amidations) where the lower-melting 4-chlorophenyl analog (mp 255–258 °C) or the thermally labile 5-cyanouracil (decomposition ~295 °C) may degrade or undergo unintended phase changes [1]. This thermal robustness makes it suitable for flow chemistry and high-throughput parallel synthesis platforms operating at elevated temperatures [2].

Low Lipophilicity for HTS Hit Validation

The computed logP of 0.41 for CAS 75837-81-9 places it in the optimal range for fragment-based and HTS-derived lead optimization, where lower lipophilicity is correlated with reduced promiscuous binding and improved developability profiles [1]. This property differentiates it from the more lipophilic phenyl (logP ~1.1) and chlorophenyl (logP ~1.6) analogs [2]. Its presence in multiple screening collections (ZINC, MLSMR, Oprea) facilitates rapid re-supply for hit confirmation and dose-response studies without requiring new compound registration [2].

Application
Selection Property
Validation Focus
Dual EGFR/VEGFR-2 pathway inhibitor studies
N1-(4-methoxyphenyl) hinge-region engagement motif
EGFR/VEGFR-2 selectivity assay review
5-Carbonitrile bioisostere synthesis
N1-blocked regioselective scaffold
Derivative library synthetic yield review
High-temperature parallel synthesis
High-melting-point thermal stability (315–318 °C)
Thermal degradation endpoint review
HTS hit confirmation and profiling
Low computed logP and multi-vendor sourcing
Physicochemical profiling and re-supply review
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